Cas no 3883-86-1 (4H,4H'-Octafluorobiphenyl)
4H,4H'-Octafluorobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octafluoro-
- 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
- 4H,4'H-OCTAFLUOROBIPHENYL
- 1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)benzene
- 4H,4H'-Octafluorobiphenyl
- 4,4'-Dihydrooctafluorobiphenyl
- 4-H, 4'-H-Octafluorobiphenyl
- 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-
- Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-
- C12H2F8
- NSC96909
- 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl
- 4H,4H-OCTAFLUOROBIPHENYL
- QWCHHUZAAG
- QWCHHUZAAGRHDB-UHFFFAOYSA-N
- 2,2',3,3',5,5',6,6'-Octafluorobiphenyl, 98%
- 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl #
- FS-5949
- CS-0186469
- 6-(2,3-difluorocyclohexa-2,5-dien-1-ylidene)-1,2,3,3,4,5-hexafluoro-cyclohexa-1,4-diene
- FT-0609074
- A824294
- MFCD00000312
- AKOS015889191
- NSC 96909
- UNII-NFP7F6MDR9
- 2,3,3',5,5',6,6'-Octafluorobiphenyl
- O0182
- 3883-86-1
- Biphenyl,2',3,3',5,5',6,6'-octafluoro-
- NS00046220
- NSC-96909
- EINECS 223-418-7
- NFP7F6MDR9
- 1, 2,2',3,3',5,5',6,6'-octafluoro-
- DTXSID2063218
- SCHEMBL1995798
- T72414
- DTXCID5039563
- DB-049338
-
- MDL: MFCD00000312
- Inchi: 1S/C12H2F8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H
- InChI Key: QWCHHUZAAGRHDB-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=C(C=1C1C(=C(C=C(C=1F)F)F)F)F)F)F
Computed Properties
- Exact Mass: 298.00300
- Monoisotopic Mass: 298.003
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.4
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 1.582
- Melting Point: 83.0 to 86.0 deg-C
- Boiling Point: 222.4°Cat760mmHg
- Flash Point: 73.9°C
- PSA: 0.00000
- LogP: 4.46640
4H,4H'-Octafluorobiphenyl Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:UN 3152 9/PG 2
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
4H,4H'-Octafluorobiphenyl Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4H,4H'-Octafluorobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O835479-5g |
2,2',3,3',5,5',6,6'-Octafluorobiphenyl |
3883-86-1 | 98% | 5g |
1,069.00 | 2021-05-17 | |
| Fluorochem | 010500-1g |
4H,4H'-Octafluorobiphenyl |
3883-86-1 | 97% | 1g |
£49.00 | 2022-03-01 | |
| Fluorochem | 010500-5g |
4H,4H'-Octafluorobiphenyl |
3883-86-1 | 97% | 5g |
£113.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H21970-1g |
4H,4'H-OCTAFLUOROBIPHENYL |
3883-86-1 | 98% | 1g |
¥218.0 | 2023-09-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O160011-1G |
4H,4H'-Octafluorobiphenyl |
3883-86-1 | >97.0%(GC) | 1g |
¥261.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O160011-5G |
4H,4H'-Octafluorobiphenyl |
3883-86-1 | >97.0%(GC) | 5g |
¥1047.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O160011-25g |
4H,4H'-Octafluorobiphenyl |
3883-86-1 | >97.0%(GC) | 25g |
¥4669.90 | 2023-09-01 | |
| TRC | H010355-500mg |
4H,4H'-Octafluorobiphenyl |
3883-86-1 | 500mg |
$ 125.00 | 2022-06-04 | ||
| TRC | H010355-1000mg |
4H,4H'-Octafluorobiphenyl |
3883-86-1 | 1g |
$ 210.00 | 2022-06-04 | ||
| TRC | H010355-2000mg |
4H,4H'-Octafluorobiphenyl |
3883-86-1 | 2g |
$ 330.00 | 2022-06-04 |
4H,4H'-Octafluorobiphenyl Suppliers
4H,4H'-Octafluorobiphenyl Related Literature
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Anton F. Rogozhin,Vasily A. Ilichev,Anatoly A. Fagin,Roman V. Rumyantcev,Georgy K. Fukin,Artem N. Yablonskiy,Boris A. Andreev,Mikhail N. Bochkarev New J. Chem. 2022 46 13987
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Shotaro Hayashi,Yuki Togawa,Yoshihisa Kojima,Toshio Koizumi Polym. Chem. 2016 7 5671
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Lauren J. Kang,Liwen Xing,Christine K. Luscombe Polym. Chem. 2019 10 486
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Aldo A. Facundo,Alma Arévalo,Gabriela Fundora-Galano,Marcos Flores-álamo,Emilio Orgaz,Juventino J. García New J. Chem. 2019 43 6897
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Assunta Marrocchi,Antonio Facchetti,Daniela Lanari,Chiara Petrucci,Luigi Vaccaro Energy Environ. Sci. 2016 9 763
Additional information on 4H,4H'-Octafluorobiphenyl
Recent Advances in the Application of 4H,4H'-Octafluorobiphenyl (CAS: 3883-86-1) in Chemical Biology and Pharmaceutical Research
4H,4H'-Octafluorobiphenyl (CAS: 3883-86-1) is a fluorinated aromatic compound that has garnered significant attention in recent years due to its unique physicochemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its eight fluorine atoms symmetrically distributed across a biphenyl scaffold, exhibits remarkable stability, lipophilicity, and electron-withdrawing characteristics. These properties make it an attractive building block for the development of novel materials, bioactive molecules, and pharmaceutical intermediates. Recent studies have explored its utility in various domains, including medicinal chemistry, materials science, and chemical biology, highlighting its versatility and potential for innovation.
One of the most notable applications of 4H,4H'-Octafluorobiphenyl is in the design of fluorinated pharmaceuticals. The incorporation of fluorine atoms into drug molecules often enhances their metabolic stability, bioavailability, and binding affinity to target proteins. Researchers have leveraged the unique electronic properties of this compound to synthesize fluorinated analogs of known drugs, aiming to improve their pharmacokinetic profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful use of 4H,4H'-Octafluorobiphenyl as a key intermediate in the synthesis of a new class of kinase inhibitors with improved selectivity and potency against cancer-related targets.
In addition to its role in drug development, 4H,4H'-Octafluorobiphenyl has also been investigated for its potential in materials science. Its high thermal stability and resistance to degradation make it a promising candidate for the fabrication of advanced polymeric materials and coatings. A recent study in Advanced Materials reported the synthesis of a novel fluorinated polymer derived from 4H,4H'-Octafluorobiphenyl, which exhibited exceptional resistance to harsh chemical environments and UV radiation. Such materials could find applications in aerospace, electronics, and other industries requiring durable and high-performance coatings.
Chemical biology researchers have also explored the use of 4H,4H'-Octafluorobiphenyl as a probe for studying protein-ligand interactions. The fluorine atoms in the compound can serve as sensitive NMR probes, enabling detailed structural and dynamic studies of biomolecular complexes. A 2022 publication in Nature Chemical Biology highlighted the use of fluorinated biphenyl derivatives, including 4H,4H'-Octafluorobiphenyl, to investigate the binding mechanisms of small molecules to G-protein-coupled receptors (GPCRs). These insights could pave the way for the rational design of more effective therapeutics targeting GPCRs, which are implicated in numerous diseases.
Despite its promising applications, the synthesis and handling of 4H,4H'-Octafluorobiphenyl present certain challenges. The high electronegativity of fluorine atoms can lead to strong intermolecular interactions, complicating purification and characterization processes. Recent advancements in synthetic methodologies, such as the use of transition metal-catalyzed cross-coupling reactions, have addressed some of these challenges, enabling more efficient and scalable production of this compound. A 2023 review in Chemical Reviews summarized these developments, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.
Looking ahead, the potential of 4H,4H'-Octafluorobiphenyl in chemical biology and pharmaceutical research remains largely untapped. Future studies could explore its utility in the development of fluorinated imaging agents, drug delivery systems, and bioactive probes. Additionally, interdisciplinary collaborations between chemists, biologists, and material scientists could unlock new applications for this versatile compound. As research continues to evolve, 4H,4H'-Octafluorobiphenyl is poised to play an increasingly important role in advancing scientific and technological innovations in the life sciences.
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